molecular formula C22H23N3O4 B14935064 N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide

N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide

Cat. No.: B14935064
M. Wt: 393.4 g/mol
InChI Key: MWRIRGIRQRXUKP-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound with a unique structure that includes a quinazolinone core, a benzamide group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Hydroxyethyl Side Chain: This step involves the alkylation of the quinazolinone core with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, potentially inhibiting their activity. The hydroxyethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes. The benzamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 4-oxo-3,4-dihydroquinazoline derivatives.

    Benzamide Derivatives: Compounds with a benzamide group, such as N-(2-hydroxyethyl)benzamide.

    Hydroxyethyl Derivatives: Compounds with a hydroxyethyl side chain, such as 2-hydroxyethyl methacrylate.

Uniqueness

N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C22H23N3O4/c1-14(2)13-29-18-8-9-20-19(12-18)22(28)25(15(3)24-20)17-6-4-16(5-7-17)21(27)23-10-11-26/h4-9,12,26H,1,10-11,13H2,2-3H3,(H,23,27)

InChI Key

MWRIRGIRQRXUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCO

Origin of Product

United States

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